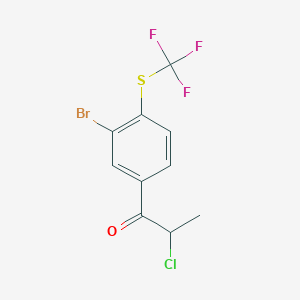

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Description

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone with a unique combination of substituents: a bromine atom at the 3-position, a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring, and a 2-chloropropan-1-one backbone. The bromine and chlorine substituents likely enhance its utility as an intermediate in pharmaceuticals or agrochemicals, where such groups are common in bioactive molecules.

Properties

Molecular Formula |

C10H7BrClF3OS |

|---|---|

Molecular Weight |

347.58 g/mol |

IUPAC Name |

1-[3-bromo-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H7BrClF3OS/c1-5(12)9(16)6-2-3-8(7(11)4-6)17-10(13,14)15/h2-5H,1H3 |

InChI Key |

YTJQDQXQWDTGPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a trifluoromethylthio group. The final step involves the chlorination of the propanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethylthio groups can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Bromine vs. Amino Groups: Replacing the bromine in the target compound with an amino group (as in ) reduces molar mass (283.7 vs. 347.6 g/mol) and increases polarity, making the amino analog more soluble in polar solvents. The bromine in the target compound, however, offers a better leaving group for nucleophilic substitution reactions.

- Trifluoromethylthio (-SCF₃) vs.

Structural and Electronic Features

- Conjugation Effects : The α,β-unsaturated ketone in and allows for extended conjugation, stabilizing the molecule and enabling applications in photochemistry. The target compound lacks this feature, limiting its UV activity.

- Ring Systems: The pyrrolidinone ring in introduces hydrogen-bonding capability, unlike the planar phenyl ring in the target compound. This difference could influence crystallinity and solubility .

Biological Activity

1-(3-Bromo-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one, with the CAS number 1805721-10-1, is a synthetic organic compound characterized by its unique chemical structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C10H7BrClF3OS

- Molecular Weight : 347.58 g/mol

- Structure : The compound features a bromine atom and a trifluoromethylthio group attached to a phenyl ring, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. While specific mechanisms are still under investigation, preliminary studies suggest the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties against various pathogens.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits enzyme X (specific target) |

Case Study 1: Antimicrobial Properties

A study conducted by researchers demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments showed that the compound induced cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of apoptotic pathways, leading to increased cell death rates compared to untreated controls. Further investigation revealed that the compound could activate caspase cascades, which are crucial for apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.